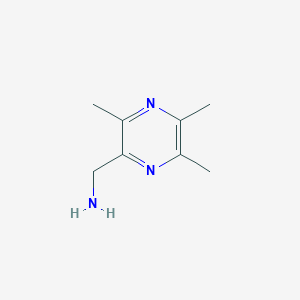

(3,5,6-Trimethylpyrazin-2-yl)methanamine

Description

Properties

IUPAC Name |

(3,5,6-trimethylpyrazin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-5-6(2)11-8(4-9)7(3)10-5/h4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZIZKBRHBGPOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5,6-Trimethylpyrazin-2-yl)methanamine typically involves the reaction of 2,3,5,6-tetramethylpyrazine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,3,5,6-Tetramethylpyrazine+Formaldehyde+Ammonia→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3,5,6-Trimethylpyrazin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups attached to the pyrazine ring.

Scientific Research Applications

Chemistry

In the field of chemistry, (3,5,6-Trimethylpyrazin-2-yl)methanamine serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in a variety of chemical reactions that are essential for developing new materials and chemicals.

Biology

The compound has shown potential biological activities that are being actively researched:

- Neuroprotective Effects : Studies indicate that this compound exhibits neuroprotective properties by protecting nerve cells from damage caused by neurotoxicity. This is particularly relevant in the development of therapies for neurodegenerative diseases .

- Antimicrobial Properties : Research has demonstrated its efficacy against various fungal strains. For instance, derivatives of this compound have been tested against Candida species and shown promising antifungal activity .

Medicine

The therapeutic potential of this compound is being explored for various diseases:

- Anticancer Research : Preliminary studies suggest that this compound may have anticancer properties. Its derivatives are being evaluated for their ability to inhibit tumor growth and metastasis .

- Vascular Protection : The compound has been noted for its vascular protective effects, which could be beneficial in treating cardiovascular diseases.

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its role as a precursor in the production of other valuable compounds highlights its significance in chemical manufacturing processes.

Case Studies and Research Findings

A number of studies have documented the applications of this compound:

- Neuroprotection Study : A study involving differentiated PC12 cells demonstrated that the compound significantly reduced neurotoxicity induced by harmful agents. This suggests its potential use in neuroprotective therapies.

- Antifungal Activity Assessment : In a comparative study on antifungal agents against Candida glabrata, derivatives of this compound were found to exhibit minimum inhibitory concentrations ranging from 0.57 to 2.78 mg/L, indicating strong antifungal properties .

- Synthesis of Novel Derivatives : Research has led to the development of novel derivatives based on this compound that show enhanced biological activities compared to the parent compound. These studies emphasize the importance of structural modifications in improving therapeutic efficacy .

Mechanism of Action

The mechanism of action of (3,5,6-Trimethylpyrazin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Structural Analogues within the TMP Series

TMP-NH₂ belongs to a family of ligustrazine derivatives with modifications at the 2-position of the pyrazine ring. Key analogues include:

Key Observations :

Neuroprotective Ligustrazine Derivatives

TMP-NH₂ is a building block for neuroactive compounds. Notable derivatives include:

- T-VA : (3,5,6-Trimethylpyrazin-2-yl)methyl 3-methoxy-4-[(3,5,6-trimethylpyrazin-2-yl)methoxy]benzoate. This bis-ligustrazine ester demonstrates potent neuroprotection (EC₅₀ = 4.249 µM) by modulating NF-κB/p65 and COX-2 pathways .

- Compound 4a : A ligustrazine-benzoic acid derivative with EC₅₀ = 4.249 µM against CoCl₂-induced neurotoxicity .

Semiochemical and Bioactive Analogues

Structural modifications drastically alter biological roles:

- (3,5,6-Trimethylpyrazin-2-yl)methyl 3-methylbutanoate (1): A semiochemical attracting male Catocheilus wasps .

- 3-[(6-Methylpyrazin-2-yl)oxy]benzylamine: A benzylamine derivative with unknown bioactivity but distinct substitution pattern .

Activity Correlation : The ester group in compound 1 enhances volatility, making it suitable as an insect attractant, whereas TMP-NH₂’s amine group enables conjugation for drug design .

Heterocyclic Methanamine Derivatives

Beyond the TMP series, other methanamine-containing heterocycles include:

- (3-(Trifluoromethyl)pyrazin-2-yl)methanamine : Features a trifluoromethyl group, enhancing metabolic stability and lipophilicity (Molecular weight: 177.13 g/mol) .

Structural Impact : Electron-withdrawing groups (e.g., -CF₃) reduce basicity of the amine, affecting metal ion binding (e.g., Zn²⁺ detection probes) .

Biological Activity

(3,5,6-Trimethylpyrazin-2-yl)methanamine is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and medicinal chemistry. This compound is structurally characterized by a pyrazine ring substituted with three methyl groups and an amine functional group, which influences its interaction with biological systems and its pharmacological properties.

The primary target of this compound is the nervous system . Research indicates that it exhibits neuroprotective effects , particularly against neurotoxicity induced by agents such as cobalt chloride (CoCl) in differentiated PC12 cells. The compound's mechanism involves modulating biochemical pathways that protect nerve cells from damage, thereby enhancing cell survival and function.

Neuroprotective Effects

In a study assessing the protective effects on PC12 cells, this compound demonstrated significant neuroprotection. The effective concentration (EC) required to protect these cells was found to be 65 µM . This suggests that the compound could be a candidate for therapeutic intervention in neurodegenerative diseases.

Comparative Analysis

A comparative analysis with ligustrazine derivatives revealed that some derivatives exhibited even greater neuroprotective activity than this compound itself. For instance, one derivative showed an EC of 25 µM, indicating a twofold increase in potency compared to the parent compound .

The synthesis of this compound typically involves the reaction of 2,3,5,6-tetramethylpyrazine with formaldehyde and ammonia under controlled conditions. This process can be optimized in industrial settings using continuous flow reactors to enhance yield and purity.

Biological Activity Summary Table

| Biological Activity | EC (µM) | Notes |

|---|---|---|

| Neuroprotection in PC12 cells | 65 | Protective effect against CoCl-induced toxicity |

| Comparison with ligustrazine | 25 | Higher potency observed in certain derivatives |

Case Studies and Research Findings

- Neuroprotective Studies : In one study focusing on neuroprotective activities, various ligustrazine derivatives were synthesized alongside this compound. The results indicated that modifications to the phenyl ring significantly influenced neuroprotective efficacy. Compounds with additional methoxy groups demonstrated enhanced activity .

- Chemical Reaction Pathways : The compound can undergo various chemical reactions including oxidation and reduction. It can be oxidized to form different pyrazine derivatives or reduced to yield amine derivatives. These reactions are crucial for developing new compounds with tailored biological activities.

Q & A

Q. Approaches :

- Free radical scavenging assays : Measure inhibition of ROS (e.g., DPPH assay) and NO production in microglia .

- Enzyme inhibition studies : Evaluate acetylcholinesterase (AChE) and β-secretase (BACE1) activity via colorimetric assays (e.g., Ellman’s method) .

- In vivo pharmacokinetics : LC-MS/MS quantifies brain penetration (e.g., T-CA achieves 12.5 ng/g in rat brains) .

Data integration : Multi-omics (transcriptomics/proteomics) identifies pathways like Nrf2/ARE and NF-κB .

Basic: What safety protocols are recommended for handling this compound in the lab?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation (H335 risk) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do computational methods aid in designing novel TMP-NH2 derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.